Cas no 1909320-13-3 ((5-phenyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers)
(5-phenyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers Chemical and Physical Properties
Names and Identifiers
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- (5-phenyloxolan-2-yl)methanamine hydrochloride
- (5-phenyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers
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- MDL: MFCD29763413
(5-phenyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM446851-250mg |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95%+ | 250mg |
$504 | 2023-03-24 | |
| Chemenu | CM446851-1g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95%+ | 1g |
$989 | 2023-03-24 | |
| Enamine | EN300-263593-0.05g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 0.05g |
$188.0 | 2024-06-18 | |
| Enamine | EN300-263593-0.1g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 0.1g |
$282.0 | 2024-06-18 | |
| Enamine | EN300-263593-0.25g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 0.25g |
$403.0 | 2024-06-18 | |
| Enamine | EN300-263593-0.5g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 0.5g |
$636.0 | 2024-06-18 | |
| Enamine | EN300-263593-1.0g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 1.0g |
$813.0 | 2024-06-18 | |
| Enamine | EN300-263593-2.5g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 2.5g |
$1594.0 | 2024-06-18 | |
| Enamine | EN300-263593-5.0g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 5.0g |
$2360.0 | 2024-06-18 | |
| Enamine | EN300-263593-10.0g |
(5-phenyloxolan-2-yl)methanamine hydrochloride |
1909320-13-3 | 95% | 10.0g |
$3500.0 | 2024-06-18 |
(5-phenyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on (5-phenyloxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers
Introduction to (5-Phenyl-Oxolan-2-yl)Methanamine Hydrochloride: A Comprehensive Overview
(5-Phenyl-Oxolan-2-yl)Methanamine Hydrochloride, identified by the CAS number 1909320-13-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, which exists as a mixture of diastereomers, has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a methanamine group attached to an oxolane ring, with a phenyl substituent at the fifth position of the oxolane moiety. This configuration imparts distinctive electronic and steric properties, making it a valuable substrate for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of oxolane-containing compounds in medicinal chemistry, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. The presence of the phenyl group in this compound introduces additional aromaticity, which can enhance stability and bioavailability. Furthermore, the hydrochloride salt form ensures optimal solubility and compatibility with various synthetic protocols.
The synthesis of (5-Phenyl-Oxolan-2-yl)Methanamine Hydrochloride involves a multi-step process that typically begins with the preparation of the oxolane ring followed by functionalization to introduce the methanamine group. Researchers have explored various methodologies, including ring-opening reactions and nucleophilic substitutions, to achieve high yields and purity. The use of chiral catalysts has also been reported to facilitate enantioselective syntheses, which are crucial for obtaining specific diastereomers with desired stereochemical properties.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated its potential as an inhibitor of certain kinases involved in cellular signaling pathways. The mixture of diastereomers presents an opportunity for exploring stereochemical effects on bioactivity, which is a critical aspect in drug discovery.
From an analytical standpoint, advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound thoroughly. These analyses have provided insights into its molecular structure, purity, and stability under different conditions.
Looking ahead, the continued investigation of (5-Phenyl-Oxolan-2-yl)Methanamine Hydrochloride is expected to yield valuable information for its optimization as a therapeutic agent or a lead compound in drug development programs. Collaborative efforts between chemists and biologists will be essential to unlock its full potential and address challenges related to scalability and toxicity.
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